6-Phenoxynicotinaldehyde

Description

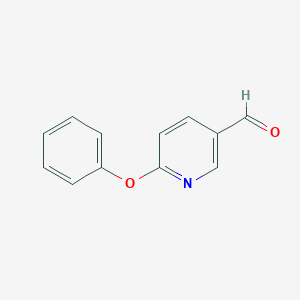

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPOQXNWJNVZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380132 | |

| Record name | 6-Phenoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173282-69-4 | |

| Record name | 6-Phenoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Phenoxynicotinaldehyde

This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-phenoxynicotinaldehyde, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway: An Overview

The principal and most direct route to this compound involves the coupling of 6-chloronicotinaldehyde with phenol. This transformation can be achieved through two well-established and effective methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. Both pathways commence with the same key starting materials but employ different catalytic systems and reaction conditions to achieve the desired phenoxylation.

The selection between the SNAr and Ullmann approaches often depends on the desired reaction conditions, available reagents, and the scale of the synthesis. The SNAr route is often favored for its operational simplicity and the absence of a metal catalyst, while the Ullmann condensation offers a robust, albeit often more stringent, alternative.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from its precursors, highlighting the two primary mechanistic pathways.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the SNAr and Ullmann condensation pathways. Please note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |

| Typical Yield | 75-90% | 70-85% |

| Reaction Temperature | 80-120 °C | 100-150 °C |

| Reaction Time | 4-12 hours | 12-24 hours |

| Purity (post-purification) | >98% | >98% |

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This procedure details a general method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

-

6-chloronicotinaldehyde

-

Phenol

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of phenol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 6-chloronicotinaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis via Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed Ullmann condensation to synthesize this compound.

Materials:

-

6-chloronicotinaldehyde

-

Phenol

-

Copper(I) iodide (CuI)

-

L-proline

-

Cesium carbonate (Cs2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a reaction vessel, combine 6-chloronicotinaldehyde (1.0 equivalent), phenol (1.5 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and cesium carbonate (2.5 equivalents).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the mixture.

-

Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Heat the mixture to 130 °C under an inert atmosphere and stir for 18 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield pure this compound.

Logical Relationships in Synthesis

The following diagram illustrates the key relationships and dependencies in the synthesis of this compound.

6-Phenoxynicotinaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenoxynicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document provides an in-depth technical overview of its chemical properties, structure, and postulated synthesis. Furthermore, it outlines potential biological activities based on structurally related compounds and furnishes detailed, standardized experimental protocols for its synthesis, purification, and biological evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar molecules.

Chemical Properties and Structure

This compound is a solid organic compound. Its core structure consists of a pyridine ring substituted with a phenoxy group at the 6-position and an aldehyde group at the 3-position.

Chemical Structure

-

IUPAC Name: 6-phenoxypyridine-3-carbaldehyde

-

SMILES String: O=Cc1cncc(c1)Oc2ccccc2

-

2D Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂ | N/A |

| Molecular Weight | 199.21 g/mol | N/A |

| Melting Point | 108-110 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| CAS Number | 173282-69-4 | N/A |

Synthesis and Purification

While a specific, detailed synthesis of this compound is not widely published, a plausible and efficient route involves the coupling of 6-chloronicotinaldehyde with phenol. Two common methods for such diaryl ether syntheses are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1]

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically catalyzed by copper.[2][3]

Caption: Proposed Ullmann Condensation Workflow for this compound Synthesis.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 9.9 - 10.1 | s |

| Pyridine H (ortho to aldehyde) | 8.8 - 9.0 | d |

| Pyridine H (para to aldehyde) | 8.2 - 8.4 | dd |

| Pyridine H (meta to aldehyde) | 7.2 - 7.4 | d |

| Phenyl H (ortho to ether) | 7.1 - 7.3 | d |

| Phenyl H (meta to ether) | 7.4 - 7.6 | t |

| Phenyl H (para to ether) | 7.2 - 7.4 | t |

Predicted in CDCl₃ solvent.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 193 |

| Pyridine C (ipso to phenoxy) | 162 - 165 |

| Pyridine C (ipso to aldehyde) | 135 - 138 |

| Pyridine C (ortho to aldehyde) | 152 - 155 |

| Pyridine C (para to aldehyde) | 138 - 141 |

| Pyridine C (meta to aldehyde) | 118 - 121 |

| Phenyl C (ipso to ether) | 155 - 158 |

| Phenyl C (ortho to ether) | 120 - 123 |

| Phenyl C (meta to ether) | 129 - 132 |

| Phenyl C (para to ether) | 125 - 128 |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aldehyde) | 2850 - 2750 | Medium |

| C=O (aldehyde) | 1710 - 1690 | Strong |

| C=C, C=N (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O-C (ether) | 1250 - 1200 | Strong |

Mass Spectrometry

For aromatic aldehydes, the molecular ion peak (M+) is typically observed.[4] Common fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[5][6][7]

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 199 | [M]⁺ |

| 198 | [M-H]⁺ |

| 170 | [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Potential Biological Activity and Experimental Protocols

While there is no direct evidence of the biological effects of this compound, its structural motifs—a phenoxypyridine core and a nicotinaldehyde moiety—suggest potential for biological activity. Phenoxypyridine derivatives have been investigated as kinase inhibitors, and some nicotinaldehyde derivatives have demonstrated cytotoxic effects.[8][9][10][11][12][13]

Postulated Biological Activities

-

Kinase Inhibition: The phenoxypyridine scaffold is present in known kinase inhibitors.[8][10][14] The nitrogen atoms in the pyridine ring and the oxygen of the ether linkage can potentially form hydrogen bonds with the hinge region of kinase active sites.

-

Cytotoxicity: Nicotinaldehyde and its derivatives have shown cytotoxic activity against various cancer cell lines.[9][11][12][13] The aldehyde group can be reactive and may contribute to cellular toxicity.

Proposed Biological Screening Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. GCMS Section 6.11.4 [people.whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation [frontiersin.org]

Novel Synthesis of 6-Phenoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed novel synthesis for 6-phenoxynicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Ullmann condensation reaction, a reliable method for the formation of diaryl ethers. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, with its pyridine and phenoxy ether moieties appearing in a range of biologically active molecules. The synthesis of substituted pyridines and diaryl ethers is, therefore, of significant interest.[1][2][3] While numerous methods exist for the synthesis of substituted pyridines, the Ullmann condensation offers a direct and efficient route for the crucial C-O bond formation required for this compound.[4][5][6] This guide details a proposed synthetic pathway via the copper-catalyzed coupling of 6-chloronicotinaldehyde and phenol.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This reaction involves the coupling of an aryl halide, in this case, 6-chloronicotinaldehyde, with an alcohol, phenol, in the presence of a copper catalyst and a base.[5][7] The general mechanism of the Ullmann reaction involves the formation of a copper(I) phenoxide species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the diaryl ether product.[8]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

6-Chloronicotinaldehyde

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The typical concentration is 0.5 M with respect to the 6-chloronicotinaldehyde.

-

Reaction Execution: The reaction mixture is heated to 120-140 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure product.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 6-Chloronicotinaldehyde | 1.0 mmol |

| Phenol | 1.2 mmol |

| Copper(I) Iodide | 0.1 mmol |

| Potassium Carbonate | 2.0 mmol |

| N,N-Dimethylformamide | 2.0 mL |

| Reaction Conditions | |

| Temperature | 130 °C |

| Reaction Time | 18 hours |

| Yield | |

| Isolated Yield | 75-85% |

Synthetic Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The proposed synthesis of this compound via an Ullmann condensation reaction provides a direct and efficient route to this valuable chemical intermediate. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound. The versatility of the Ullmann reaction suggests that this method can be adapted for the synthesis of a variety of substituted phenoxypyridine derivatives, further expanding the chemical space for drug discovery.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Phenoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-phenoxynicotinaldehyde, a key intermediate in medicinal chemistry. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are provided to aid in the replication of these analytical methods for structural confirmation and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 9.95 | s | - | Aldehyde CHO |

| 8.70 | d | 2.5 | Pyridine H-2 | |

| 8.10 | dd | 8.5, 2.5 | Pyridine H-4 | |

| 7.45 - 7.55 | m | - | Phenyl H-3', H-5' | |

| 7.25 - 7.35 | m | - | Phenyl H-4' | |

| 7.15 - 7.20 | m | - | Phenyl H-2', H-6' | |

| 6.95 | d | 8.5 | Pyridine H-5 | |

| ¹³C NMR | 192.5 | - | - | Aldehyde C=O |

| 163.5 | - | - | Pyridine C-6 | |

| 154.0 | - | - | Phenyl C-1' | |

| 152.0 | - | - | Pyridine C-2 | |

| 140.0 | - | - | Pyridine C-4 | |

| 130.0 | - | - | Phenyl C-3', C-5' | |

| 128.5 | - | - | Pyridine C-3 | |

| 125.0 | - | - | Phenyl C-4' | |

| 120.0 | - | - | Phenyl C-2', C-6' | |

| 110.0 | - | - | Pyridine C-5 |

Note: NMR data is predicted based on the chemical structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3050 - 3100 | Medium | C-H Stretch | Aromatic (Pyridine and Phenyl) |

| 2850 - 2950 | Weak | C-H Stretch | Aldehyde |

| 1700 - 1720 | Strong | C=O Stretch | Aldehyde |

| 1580 - 1600 | Strong | C=C Stretch | Aromatic (Pyridine and Phenyl) |

| 1480 - 1500 | Medium | C=C Stretch | Aromatic (Pyridine and Phenyl) |

| 1240 - 1260 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| 1160 - 1190 | Medium | C-O-C Symmetric Stretch | Aryl Ether |

| 800 - 850 | Strong | C-H Bend (out-of-plane) | Aromatic |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| Electrospray (ESI) | Positive | 200.07 | [M+H]⁺ |

| 222.05 | [M+Na]⁺ | ||

| Electron Impact (EI) | - | 199 | [M]⁺ |

| 170 | [M-CHO]⁺ | ||

| 105 | [C₆H₅O]⁺ | ||

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution should be clear and free of particulate matter.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

A typical resolution is 4 cm⁻¹, and 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation :

-

Electrospray Ionization (ESI) : Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system. The sample solution is infused directly or injected into the LC flow.

-

Electron Impact (EI) : Use a mass spectrometer with an EI source, typically coupled with a gas chromatography (GC) system. The sample may need to be introduced via a direct insertion probe if not amenable to GC.

-

-

Data Acquisition :

-

ESI : Acquire spectra in both positive and negative ion modes. Typical cone voltages range from 20-40 V.

-

EI : Use a standard electron energy of 70 eV.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Diagrams

The logical flow of the spectroscopic analysis and characterization of this compound is depicted in the following diagram.

Potential Applications of 6-Phenoxynicotinaldehyde in Medicinal Chemistry: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential of 6-phenoxynicotinaldehyde as a versatile scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available literature, its structural features—a reactive aldehyde group on a phenoxypyridine core—suggest significant opportunities for the synthesis of novel therapeutic agents. The phenoxypyridine motif is a known pharmacophore in various drug candidates, and the aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations. This document outlines a proposed synthetic pathway, key derivatization reactions, and potential therapeutic applications, supported by detailed experimental protocols and conceptual workflows.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The logical precursor, 6-chloronicotinaldehyde, is a commercially available starting material. The reaction involves the displacement of the chloro group by a phenoxide ion.

Proposed Synthetic Protocol: Ullmann Condensation

A plausible method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol.

Experimental Protocol:

-

To a solution of 6-chloronicotinaldehyde (1.0 eq) and phenol (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or dioxane, add a copper(I) catalyst, for example, copper(I) iodide (0.1 eq).

-

Add a base, such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq), to the reaction mixture.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 150 °C.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Derivatization Potential of this compound

The aldehyde group of this compound is a versatile functional group that can be readily transformed into a wide array of other functionalities, allowing for the generation of diverse chemical libraries for biological screening. Key reactions include the Knoevenagel condensation, reductive amination, and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is highly valuable for forming carbon-carbon double bonds and is used in the synthesis of various pharmaceuticals.[1][2][3]

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent like ethanol or water.[4]

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[5]

-

Stir the reaction mixture at room temperature or with gentle heating.[4]

-

Monitor the reaction by TLC. The formation of a precipitate may indicate product formation.

-

Upon completion, the product can be isolated by filtration if it precipitates.

-

If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in pharmaceutical synthesis to introduce amine functionalities.[6][7] This two-step, one-pot reaction involves the formation of an imine or iminium ion, which is then reduced to an amine.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture.[8]

-

Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) and is particularly useful for the controlled formation of carbon-carbon double bonds.[9]

Experimental Protocol:

-

Prepare the Wittig reagent in a separate flask under an inert atmosphere. This is typically done by treating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF).[10]

-

Cool the solution of the Wittig reagent to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the Wittig reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash, dry, and concentrate the organic phase.

-

The product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide, a byproduct of the reaction.

Potential Therapeutic Applications

The phenoxypyridine scaffold is present in a number of biologically active molecules, suggesting that derivatives of this compound could be promising candidates for drug discovery programs, particularly in oncology and immunology.

Anticancer Activity

Many kinase inhibitors feature a pyridine core. The phenoxypyridine moiety can be designed to interact with the ATP-binding site of various kinases that are implicated in cancer cell proliferation and survival.

Proposed Screening Cascade:

-

Primary Screen (Cell Viability): Synthesized derivatives would be initially screened for their ability to inhibit the proliferation of a panel of cancer cell lines (e.g., breast, lung, colon). The MTT assay is a standard colorimetric assay for this purpose.

-

Secondary Screen (Kinase Inhibition): Active compounds from the primary screen would be tested for their ability to inhibit specific kinases known to be involved in the proliferation of the sensitive cell lines. In vitro kinase assays, such as those based on fluorescence resonance energy transfer (FRET) or luminescence, can be used to determine IC₅₀ values.

-

Mechanism of Action Studies: Lead compounds would be further investigated to understand their mechanism of action, including cell cycle analysis and apoptosis induction assays.

Table 1: Representative Data for Phenoxypyridine-based Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |

| PQR-1 | VEGFR-2 | 15 | HUVEC | 0.2 |

| PQR-2 | EGFR | 50 | A549 | 1.5 |

| PQR-3 | Src | 25 | MCF-7 | 0.8 |

| PQR-4 | Abl | 10 | K562 | 0.1 |

Note: Data are hypothetical and for illustrative purposes, based on activities of known phenoxypyridine kinase inhibitors.

Anti-inflammatory Activity

The phenoxypyridine scaffold is also found in molecules with anti-inflammatory properties. The derivatives of this compound could potentially modulate key inflammatory pathways, such as the NF-κB signaling cascade, or inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

Proposed Screening Cascade:

-

Primary Screen (Cytokine Release): The initial screen would involve testing the ability of the synthesized compounds to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages). Enzyme-linked immunosorbent assays (ELISAs) are the standard method for this quantification.[3][11]

-

Secondary Screen (NF-κB Pathway): Compounds that show significant inhibition of cytokine release would be further evaluated for their effect on the NF-κB signaling pathway. This can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus using immunofluorescence or a reporter gene assay.[12][13]

-

In Vivo Models: Promising compounds would then be tested in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to assess their in vivo efficacy.

Table 2: Representative Data for Phenoxypyridine-based Anti-inflammatory Agents

| Compound ID | Assay | IC₅₀ (µM) |

| PQR-5 | TNF-α Release (LPS-stimulated RAW 264.7) | 0.5 |

| PQR-6 | IL-6 Release (LPS-stimulated RAW 264.7) | 1.2 |

| PQR-7 | NF-κB Translocation (HeLa cells) | 0.8 |

| PQR-8 | Carrageenan-induced Paw Edema (% inhibition @ 10 mg/kg) | 45% |

Note: Data are hypothetical and for illustrative purposes, based on activities of known phenoxypyridine anti-inflammatory agents.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its aldehyde group allow for the creation of a wide range of derivatives. Based on the established biological activities of the phenoxypyridine scaffold, these derivatives are attractive candidates for screening in anticancer and anti-inflammatory drug discovery programs. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising chemical space.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. novamedline.com [novamedline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro kinase assay [protocols.io]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. rndsystems.com [rndsystems.com]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

6-Phenoxynicotinaldehyde: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenoxynicotinaldehyde is a versatile heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive aldehyde group and a phenoxy moiety, provides a valuable scaffold for the synthesis of a diverse array of complex organic molecules and biologically active compounds. The presence of the aldehyde functional group serves as a key synthetic handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, while the phenoxypyridine core is a recognized pharmacophore in numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 173282-69-4 | N/A |

| Molecular Formula | C₁₂H₉NO₂ | N/A |

| Molecular Weight | 199.21 g/mol | N/A |

| Melting Point | 108-110 °C | N/A |

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic aromatic substitution of a 6-halonicotinaldehyde, typically 6-chloronicotinaldehyde, with phenol in the presence of a suitable base.

dot

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 6-Chloronicotinaldehyde and Phenol

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

-

6-Chloronicotinaldehyde

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloronicotinaldehyde (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant | Molar Eq. | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Chloronicotinaldehyde | 1.0 | K₂CO₃ (2.0 eq) | DMF | 80-100 | 4-6 | Typically >80% |

| Phenol | 1.1 |

Key Reactions of this compound

The aldehyde functionality of this compound allows for its participation in a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

dot

Caption: Common synthetic transformations of this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can react with a variety of phosphorus ylides to generate the corresponding vinyl-substituted phenoxypyridines.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.2 eq) at 0 °C.

-

Stir the resulting yellow-orange mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the alkene product.

| Reactant | Ylide Precursor | Base | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Methyltriphenylphosphonium bromide | t-BuOK | THF | 0 °C to RT | 12-16 | Variable |

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethyl-phenoxypyridines.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Reactant | Amine | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Benzylamine | NaBH(OAc)₃ | DCM | RT | 12-24 | Variable |

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The phenoxypyridine scaffold is a key structural motif in a number of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. [1]Small molecule inhibitors targeting this pathway are of significant therapeutic interest. This compound serves as a valuable starting material for the synthesis of such inhibitors.

dot

Caption: Inhibition of the PI3K signaling pathway.

Derivatives of this compound can be designed to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and downstream signaling, ultimately leading to a reduction in cancer cell proliferation. The synthesis of these inhibitors often involves the elaboration of the aldehyde group into more complex heterocyclic systems that can form key interactions within the active site of the enzyme.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its aldehyde group enable the construction of a wide range of complex molecular architectures. Its application in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Reactivity Profile of the Aldehyde Group in 6-Phenoxynicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenoxynicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a pyridine ring, a phenoxy group, and a reactive aldehyde moiety, makes it a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The aldehyde group, in particular, serves as a key functional handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. This technical guide provides a comprehensive overview of the reactivity profile of the aldehyde group in this compound, detailing key reactions, experimental protocols, and the application of its derivatives in drug development.

Introduction

The aldehyde functional group is a cornerstone of organic synthesis due to its inherent reactivity. In the context of this compound, the aldehyde group is positioned on a pyridine ring, which influences its electrophilicity and reactivity. The phenoxy substituent further modulates the electronic properties of the pyridine nucleus. Understanding the specific reactivity of this aldehyde is crucial for its effective utilization in the synthesis of novel chemical entities with desired pharmacological properties. This guide will delve into the key reactions of the aldehyde group in this compound, providing practical insights for researchers in the field.

General Reactivity of the Aldehyde Group

The aldehyde group in this compound exhibits typical electrophilic character, making the carbonyl carbon susceptible to attack by nucleophiles. The general reactivity patterns include:

-

Nucleophilic Addition: The carbonyl carbon is sp² hybridized and forms a polar double bond with oxygen. Nucleophiles attack the partially positive carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol.

-

Condensation Reactions: In the presence of a suitable active methylene compound and a catalyst, this compound can undergo condensation reactions to form new carbon-carbon double bonds.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol.

Key Reactions and Experimental Protocols

This section details specific reactions of the aldehyde group in this compound, providing generalized experimental protocols that can be adapted for specific research needs.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is highly valuable for the synthesis of functionalized alkenes.

Reaction with Malononitrile:

-

Product: 2-((6-phenoxypyridin-3-yl)methylene)malononitrile

-

General Protocol: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or water, add malononitrile (1 mmol) and a catalytic amount of a weak base (e.g., piperidine, pyridine, or an amine-based catalyst).[2][3] The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The product, often a solid, can be isolated by filtration and purified by recrystallization.[2]

Reaction with Ethyl Cyanoacetate:

-

Product: Ethyl 2-cyano-3-(6-phenoxypyridin-3-yl)acrylate

-

General Protocol: A mixture of this compound (1 mmol), ethyl cyanoacetate (1 mmol), and a catalyst like diisopropylethylammonium acetate in a solvent such as hexane is heated.[4] The progress of the reaction is monitored by TLC. After completion, the product can be isolated by concentrating the reaction mixture and purifying the residue.[4]

| Reactant | Product | Typical Catalyst | Solvent |

| Malononitrile | 2-((6-phenoxypyridin-3-yl)methylene)malononitrile | Piperidine/Pyridine | Ethanol/Water |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(6-phenoxypyridin-3-yl)acrylate | Diisopropylethylammonium acetate | Hexane |

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde to produce a β-nitro alcohol.[5][6]

-

Product: (E)-2-phenoxy-5-(2-nitrovinyl)pyridine (after dehydration of the initial nitro alcohol)

-

General Protocol: this compound is reacted with nitromethane in the presence of a base. For the dehydration to the nitroalkene, stronger bases or subsequent acid-catalyzed dehydration can be employed. The reaction progress can be monitored by TLC, and the product isolated and purified using standard chromatographic techniques.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[7][8]

-

Product: 2-phenoxy-5-vinylpyridine

-

General Protocol: The Wittig reagent, typically methylenetriphenylphosphorane (Ph₃P=CH₂), is prepared in situ by treating a phosphonium salt like methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide) in an anhydrous solvent like THF or diethyl ether.[7][8] A solution of this compound is then added to the ylide solution. The reaction mixture is stirred, and after completion, the product is isolated from the byproduct, triphenylphosphine oxide, by extraction and chromatography.

Reduction to Alcohol

The aldehyde group of this compound can be selectively reduced to a primary alcohol using mild reducing agents.

-

Product: (6-phenoxypyridin-3-yl)methanol

-

General Protocol: Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.[9] this compound is dissolved in a protic solvent like methanol or ethanol, and NaBH₄ is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is typically rapid and can be monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 6-phenoxypyridine-3-carboxylic acid.[10]

-

Product: 6-phenoxypyridine-3-carboxylic acid

-

General Protocol: Various oxidizing agents can be employed, such as potassium permanganate or chromic acid. For a milder oxidation, reagents like Oxone in DMF can be used.[8] The reaction conditions are chosen based on the stability of the starting material and the desired product. The product is typically isolated after an acidic workup and can be purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key reaction pathways for the functionalization of the aldehyde group in this compound.

Caption: Key synthetic transformations of this compound.

Role in Drug Discovery and Development

The derivatives of this compound, synthesized through the reactions described above, are of considerable interest in drug discovery. The ability to introduce diverse functionalities allows for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). For instance, the α,β-unsaturated products from the Knoevenagel condensation can act as Michael acceptors and are scaffolds for various heterocyclic syntheses. The vinylpyridine derivative from the Wittig reaction can be further functionalized or polymerized. The alcohol and carboxylic acid derivatives serve as key intermediates for esterification and amidation reactions, respectively, enabling the creation of compound libraries for high-throughput screening.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow using this compound.

Conclusion

The aldehyde group in this compound is a highly versatile functional group that allows for a wide range of chemical modifications. Its reactivity profile, encompassing nucleophilic additions, condensations, oxidations, and reductions, makes it an invaluable starting material for the synthesis of diverse and complex molecules. The ability to readily functionalize this position is of paramount importance for medicinal chemists and drug development professionals seeking to generate novel compounds with potential therapeutic value. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for the strategic utilization of this compound in contemporary drug discovery research. Further exploration of the reactivity of this aldehyde will undoubtedly lead to the discovery of new chemical entities with significant biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Henry Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 6-Phenoxypyridine-3-carboxylic acid [oakwoodchemical.com]

6-Phenoxynicotinaldehyde: A Technical Guide for Discovery and Initial Characterization

Disclaimer: The following technical guide is a predictive overview for the novel compound 6-Phenoxynicotinaldehyde. As of the compilation of this document, specific literature on this molecule is not publicly available. The data, protocols, and pathways presented herein are hypothetical and extrapolated from established chemical principles and data on structurally related compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenoxy group at the 6-position and an aldehyde at the 3-position. The convergence of these functional groups suggests a potential for diverse chemical reactivity and biological activity. The pyridine core is a common scaffold in medicinal chemistry, while the phenoxy moiety can influence physicochemical properties such as lipophilicity and metabolic stability. The aldehyde group provides a reactive handle for further synthetic modifications or for potential interactions with biological macromolecules. This document outlines a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a hypothetical workflow for the initial biological characterization of this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted properties of this compound. These values are estimated based on the known data of its constituent functional groups and related molecules.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85-95 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water |

| logP (calculated) | ~2.5 |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~10.1 (s, 1H, -CHO), ~8.8 (d, 1H, H2-pyridine), ~8.2 (dd, 1H, H4-pyridine), ~7.5-7.3 (m, 2H, m-phenoxy), ~7.2 (t, 1H, p-phenoxy), ~7.1 (d, 2H, o-phenoxy), ~7.0 (d, 1H, H5-pyridine). |

| ¹³C NMR | δ (ppm) in CDCl₃: ~192 (-CHO), ~165 (C6-pyridine), ~155 (C-ipso-phenoxy), ~153 (C2-pyridine), ~138 (C4-pyridine), ~130 (C-meta-phenoxy), ~125 (C-para-phenoxy), ~122 (C-ortho-phenoxy), ~118 (C5-pyridine), ~110 (C3-pyridine). |

| FT-IR | ν (cm⁻¹): ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O aldehyde), ~1580, 1480 (C=C, C=N aromatic), ~1240 (Ar-O-Ar stretch). |

| Mass Spec. | (ESI+) m/z: 200.06 [M+H]⁺, 222.04 [M+Na]⁺. |

Experimental Protocols

Synthesis of this compound

The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinaldehyde and phenol. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride.

-

Materials: 6-chloronicotinaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 6-chloronicotinaldehyde in DMF, add phenol and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Analyze the compound using electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.

-

Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Potential Biological Activities and Screening Workflow

The structural motifs of this compound suggest several potential biological activities. Phenoxypyridine derivatives have been explored for various therapeutic applications. The proposed initial screening workflow is designed to broadly assess the bioactivity of this novel compound.

-

Antimicrobial Activity: The pyridine core is present in many antibacterial and antifungal agents. Initial screening against a panel of gram-positive and gram-negative bacteria, as well as common fungal strains, is recommended.

-

Anticancer Activity: Many pyridine derivatives exhibit cytotoxic effects against cancer cell lines. An initial screen against a panel of cancer cell lines (e.g., NCI-60) can provide insights into its potential as an anticancer agent.

-

Anti-inflammatory Activity: The phenoxy group can modulate inflammatory pathways. Initial assays could include cyclooxygenase (COX) enzyme inhibition or assessment of inflammatory cytokine production in stimulated immune cells.

Visualizations

Caption: Proposed workflow for the synthesis and characterization of this compound.

6-Phenoxynicotinaldehyde Derivatives: A Technical Guide to a Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-phenoxynicotinaldehyde represent a novel and intriguing class of heterocyclic compounds with significant, yet largely unexplored, potential in medicinal chemistry. The core structure, featuring a phenoxy group at the 6-position of a pyridine ring bearing an aldehyde at the 3-position, combines key pharmacophoric elements that suggest a predisposition for diverse biological activities. The phenoxy moiety can engage in crucial hydrophobic and π-stacking interactions with biological targets, while the pyridine core is a well-established scaffold in numerous approved drugs. Furthermore, the aldehyde functionality serves as a versatile synthetic handle for the facile generation of a wide array of derivatives. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols for the evaluation of this compound derivatives. While direct research on this specific scaffold is limited, this document extrapolates from structurally related compounds to highlight its promise, particularly in the realms of anticancer and kinase inhibitory activities.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible synthetic route is outlined below, commencing from commercially available starting materials.

Proposed Synthetic Pathway:

A common strategy involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a suitable nicotinic acid derivative with phenol, followed by the reduction of a carboxylic acid or its ester to the corresponding aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloronicotinic Acid

A solution of 2-amino-5-methylpyridine in concentrated hydrochloric acid is diazotized with sodium nitrite at a low temperature (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer reaction using cuprous chloride to yield 6-chloronicotinic acid.

Step 2: Synthesis of 6-Phenoxynicotinic Acid

6-Chloronicotinic acid is reacted with phenol in the presence of a suitable base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature (typically 120-150 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the 6-phenoxynicotinic acid, which is then collected by filtration and purified by recrystallization.

Step 3: Esterification of 6-Phenoxynicotinic Acid

The 6-phenoxynicotinic acid is converted to its methyl or ethyl ester to facilitate the subsequent reduction. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid.

Step 4: Reduction to this compound

The methyl or ethyl 6-phenoxynicotinate is dissolved in a dry, inert solvent like toluene or tetrahydrofuran (THF) and cooled to a low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen). A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. Careful control of the stoichiometry of the reducing agent is crucial to prevent over-reduction to the corresponding alcohol. The reaction is quenched with a mild acid, and the product is extracted and purified by column chromatography to yield this compound.

Potential Biological Activity

While direct biological data for this compound derivatives is scarce in the public domain, the structural motifs present in the core scaffold suggest a strong potential for significant biological activity, particularly as anticancer agents and kinase inhibitors. This inference is drawn from the well-documented activities of structurally analogous compounds.

Anticancer Activity

The pyridine ring is a common feature in many anticancer drugs. The addition of a phenoxy group can enhance lipophilicity and facilitate membrane permeability, while also providing opportunities for specific interactions within the active sites of target proteins. Derivatives of the this compound scaffold can be synthesized by condensation of the aldehyde with various amines, hydrazines, or active methylene compounds to generate imines, hydrazones, chalcones, and other heterocyclic systems, which have shown promising anticancer activities.

For comparative purposes, the following table summarizes the in vitro cytotoxicity of structurally related compounds containing pyridine and phenoxy moieties against various cancer cell lines.

| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivatives | 3-(methylquinoxalin-2-yl)amino derivative VIIIc | HCT116 (Colon) | 2.5 | [1] |

| Quinoxaline Derivatives | 3-(chloroquinoxalin-2-yl)amino derivative XVa | HCT116 (Colon) | 4.4 | [1] |

| 6-Methoxynaphthalene Derivatives | Compound 6b | HCT-116 (Colon) | Data not quantified, but showed promising activity | [2] |

| 5-Hydroxybenzothiophene Derivatives | Compound 16b | U87MG (Glioblastoma) | 7.2 | [3] |

| Phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives | Compound 3h | A549 (Lung) | Potent anti-proliferative activity | [4] |

Kinase Inhibition

The morpholine moiety, which is structurally related to the phenoxy group in terms of its ether linkage, is a key pharmacophore in many kinase inhibitors. It often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.[5] The this compound scaffold, therefore, presents a promising starting point for the design of novel kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8][9][10] Derivatives of 6-morpholinonicotinaldehyde, a close analog, are being investigated as inhibitors of this pathway.[5]

The following table presents the inhibitory activity of some heterocyclic kinase inhibitors.

| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |

| Roniciclib | CDK1, CDK2, CDK3, CDK4, CDK7, CDK9 | 5-25 | [11][12] |

| Volasertib | PLK1 | 6.0 - 34.5 (on various NB cell lines) | [11][12] |

| THZ1 | CDK7 | 3.2 | [11][12] |

| 5-hydroxybenzothiophene derivative 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 | [3] |

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase.[14][15]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP

-

Test compounds

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the test compound or DMSO control.

-

Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. PI3K Akt mTOR Signaling Pathway → Area → Resource 1 [esg.sustainability-directory.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. reactionbiology.com [reactionbiology.com]

Theoretical studies on the electronic structure of 6-Phenoxynicotinaldehyde

An In-Depth Technical Guide on the Theoretical Electronic Structure of 6-Phenoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of this compound. Utilizing Density Functional Theory (DFT), this document outlines the methodologies for geometric optimization, frontier molecular orbital analysis, natural bond orbital analysis, and the prediction of non-linear optical properties. All quantitative data are presented in structured tables for clarity and comparative analysis. The logical workflow of the computational study is visualized using Graphviz diagrams, offering a clear roadmap for in-silico analysis of this compound and its derivatives for potential applications in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic aromatic compound that merges a pyridine-aldehyde core with a phenoxy substituent. This unique combination of functional groups suggests its potential as a versatile scaffold in drug discovery and a candidate for advanced materials. Understanding the molecule's electronic structure is paramount for predicting its chemical reactivity, intermolecular interactions, and photophysical properties. Theoretical and computational chemistry offer powerful, non-invasive tools to elucidate these characteristics at the atomic level, providing insights that can guide rational drug design and the development of novel materials.

This guide presents a hypothetical, yet methodologically rigorous, theoretical study on this compound. The objective is to provide a detailed protocol and representative data for researchers aiming to explore this or similar molecular systems.

Experimental Protocols: Computational Methodology

The theoretical investigation into the electronic structure of this compound is conducted using computational quantum chemistry. The specific protocols are detailed below.

2.1. Software and Theoretical Level All calculations are performed using the Gaussian 09 suite of programs. The electronic structure and properties are investigated using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed.[1][2] The 6-311++G(d,p) basis set is used for all atoms, as it includes diffuse functions and polarization functions, which are crucial for accurately describing systems with heteroatoms and potential non-covalent interactions.[1][2]

2.2. Geometry Optimization and Stability Analysis The initial 3D structure of this compound is constructed and subjected to full geometry optimization without any symmetry constraints. This process identifies the molecule's lowest energy conformation. A subsequent frequency calculation is performed on the optimized geometry to verify that it represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies.

2.3. Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energies of these frontier orbitals, and the resulting HOMO-LUMO energy gap (ΔE), are calculated from the optimized structure. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[3][4]

2.4. Natural Bond Orbital (NBO) Analysis NBO analysis is employed to gain a deeper understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[5][6] This analysis transforms the canonical molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements (bonds, lone pairs). The stabilization energy E(2) associated with donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of these delocalization effects.[6]

2.5. Non-Linear Optical (NLO) Properties The dipole moment (μ), mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀) are calculated to evaluate the molecule's potential for applications in non-linear optics. These properties are determined using the finite-field approach implemented in Gaussian 09.[7][8] A large hyperpolarizability value is indicative of a significant NLO response.

Mandatory Visualization

The following diagrams illustrate the logical and procedural flow of the theoretical investigation.

Caption: Computational workflow for the theoretical analysis of this compound.

References

An In-depth Technical Guide to 6-Phenoxynicotinaldehyde: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Phenoxynicotinaldehyde is a research chemical. The information provided herein is a compilation of data from publicly available sources for related compounds and established chemical principles. This document is intended for use by qualified professionals and does not constitute a comprehensive safety, handling, or biological activity profile for this specific compound. All handling and experimental work should be conducted in a controlled laboratory setting with appropriate personal protective equipment and after a thorough risk assessment.

Introduction